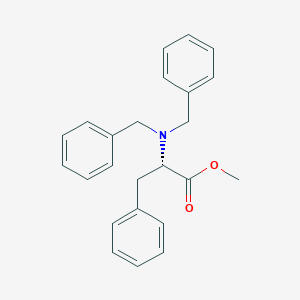

Methyl N,N-dibenzyl-L-phenylalaninate

Vue d'ensemble

Description

“Methyl N,N-dibenzyl-L-phenylalaninate” is a chemical compound . It belongs to the class of organic compounds known as phenylalanine and derivatives . These are compounds containing phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Synthesis Analysis

The synthesis of “Methyl N,N-dibenzyl-L-phenylalaninate” involves a coupling procedure similar to the synthesis of S3 starting from dibenzyl-L-serine (S6) and S9 . The protective group is essential for the outcome of the reaction . Successful implementation of dibenzyl-protected serine-containing dipeptides through the Mitsunobu reaction can provide the desired products at high yields and stereoselectivity .Molecular Structure Analysis

The molecular formula of “Methyl N,N-dibenzyl-L-phenylalaninate” is C24H25NO2 . The molecular weight is 359.46100 .Applications De Recherche Scientifique

Enzymatic Synthesis and Pharmaceutical Applications:

- A novel enzyme, N-methyl-L-amino acid dehydrogenase from Pseudomonas putida, has been used for the synthesis of N-methyl-L-phenylalanine from phenylpyruvic acid and methylamine. This compound is a chiral building block for the synthesis of several pharmacologically active products (Muramatsu et al., 2004).

Synthesis and Optical Resolution in Peptides:

- β-Methyl-phenylalanine has been synthesized and used in the preparation of peptides, such as those present in bottromycin, a complex peptide antibiotic (Kataoka et al., 1976).

Neurogenic Agents with Antioxidant Properties:

- Melatonin-N,N-dibenzyl(N-methyl)amine hybrids show a balanced multifunctional profile, covering neurogenic, antioxidant, cholinergic, and neuroprotective properties at low micromolar concentrations. These compounds promote the maturation of neural stem cells into a neuronal phenotype, suggesting potential applications in central nervous system repair (López-Iglesias et al., 2014).

Action Against Toxoplasma Gondii Brain Cysts:

- Certain phenylalanine derivatives, including Boc-L-Phe, have demonstrated efficacy against Toxoplasma gondii brain cysts in mice, potentially opening avenues for treating infections caused by this parasite (Sarciron et al., 1998).

Polymerization Kinetics and Stereocontrol:

- The polymerization kinetics of phenylalanine N-carboxyanhydrides, initiated by N-methylbenzylamine and benzylamine, have been studied. This research contributes to understanding the synthesis and properties of polypeptides derived from phenylalanine (Elias & El‐Sabbah, 1981).

Decarboxylation Reaction Catalysis:

- The decarboxylation of L-tryptophan by the aromatic L-amino acid decarboxylase from Micrococcus percitreus is inhibited by α-methyl-L-phenylalanine, indicating a potential interaction or interference with metabolic pathways involving these amino acids (Nakazawa et al., 1985).

Orientations Futures

The future directions of “Methyl N,N-dibenzyl-L-phenylalaninate” research could involve exploring its potential applications in the field of medicinal chemistry. For instance, the β-lactam heterocycle, which is a key component of many antibacterial agents, is also a part of this compound . Therefore, it might be interesting to investigate the potential antibacterial properties of “Methyl N,N-dibenzyl-L-phenylalaninate”.

Propriétés

IUPAC Name |

methyl (2S)-2-(dibenzylamino)-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO2/c1-27-24(26)23(17-20-11-5-2-6-12-20)25(18-21-13-7-3-8-14-21)19-22-15-9-4-10-16-22/h2-16,23H,17-19H2,1H3/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCLKDGMKGQLPX-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571116 | |

| Record name | Methyl N,N-dibenzyl-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N,N-dibenzyl-L-phenylalaninate | |

CAS RN |

184774-09-2 | |

| Record name | Methyl N,N-dibenzyl-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B61292.png)

![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61300.png)

![(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B61308.png)

![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)